DAT Affinity vs. Amphetamine
BNMPA binds to the dopamine transporter (DAT) with markedly lower affinity than amphetamine. In rat striatal membranes, BNMPA displaced the DAT-selective ligand [³H]CFT with a Ki value of 6.05 μM, whereas amphetamine typically exhibits Ki values in the sub-micromolar range for DAT [1]. Functional assessment confirmed that BNMPA inhibits [³H]dopamine uptake into striatal synaptosomes with an IC50 of 5.1 μM, indicating functional DAT inhibition but with significantly lower potency compared to amphetamine [1]. This quantitative difference delineates BNMPA's distinct pharmacological profile from prototypical psychostimulants.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity and dopamine uptake inhibition |
|---|---|
| Target Compound Data | Ki (DAT) = 6.05 μM; IC50 (dopamine uptake) = 5.1 μM |
| Comparator Or Baseline | Amphetamine (Class baseline: Ki < 1 μM for DAT; e.g., d-amphetamine IC50 at DAT = 1.3 μM) |
| Quantified Difference | BNMPA Ki at DAT is at least 6-fold higher (lower affinity) than typical amphetamine values. |
| Conditions | [³H]CFT displacement in rat striatal membranes; [³H]dopamine uptake in striatal synaptosomes |
Why This Matters
This lower DAT affinity indicates that BNMPA cannot functionally substitute for amphetamine in assays targeting high-affinity DAT interactions, such as studies of psychostimulant reinforcement mechanisms.
- [1] Moore, K.A., Mirshahi, T., Compton, D.R., Poklis, A., Woodward, J.J. Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. Eur J Pharmacol. 1996;311(2-3):133-9. View Source
